Tubulin polymerization-IN-45

Tubulin polymerization inhibition Colchicine binding site Antimitotic agents

For hepatocellular carcinoma research, Tubulin polymerization-IN-45 (compound 18) offers a validated colchicine-site binding mechanism with a distinct G2/M arrest profile (IC50 0.6-2.9 μM). Its moderate tubulin polymerization inhibition (IC50 19 μM) is an ideal benchmark against stabilizers like paclitaxel, accelerating SAR studies and assay development. Avoid de novo validation with this pre-characterized reference.

Molecular Formula C20H18N4O3
Molecular Weight 362.4 g/mol
Cat. No. B12377004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin polymerization-IN-45
Molecular FormulaC20H18N4O3
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NN2)C3=CNC4=CC=CC=C43
InChIInChI=1S/C20H18N4O3/c1-26-12-7-8-19(27-2)17(9-12)22-20(25)18-10-16(23-24-18)14-11-21-15-6-4-3-5-13(14)15/h3-11,21H,1-2H3,(H,22,25)(H,23,24)
InChIKeyIQZQYSAVOSGJFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tubulin Polymerization-IN-45: A Colchicine Site-Targeting Inhibitor with Demonstrated Anti-HCC Activity


Tubulin polymerization-IN-45 (compound 18) is a synthetic small-molecule tubulin polymerization inhibitor that binds to the colchicine site of tubulin, as confirmed by competitive binding studies . The compound disrupts microtubule dynamics and induces apoptotic cell death specifically in hepatocellular carcinoma (HCC) cells . It possesses the molecular formula C20H18N4O3 and a molecular weight of 362.38 g/mol . Tubulin polymerization-IN-45 demonstrates antiproliferative activity against HCC cell lines with IC50 values ranging from 0.6 μM to 2.9 μM, and inhibits tubulin polymerization in biochemical assays with an IC50 of 19 μM .

Why Tubulin Polymerization-IN-45 Cannot Be Substituted by Generic Tubulin Inhibitors


Tubulin polymerization inhibitors are not functionally interchangeable. Tubulin polymerization-IN-45 operates via a specific mechanism: it binds to the colchicine site on β-tubulin, leading to G2/M phase cell cycle arrest and subsequent apoptotic cell death in HCC cells . In contrast, other tubulin-targeting agents such as paclitaxel and docetaxel exert their effects by stabilizing microtubules rather than inhibiting polymerization, resulting in distinct biological outcomes . Even within the subclass of colchicine site-binding inhibitors (CBSIs), structural variations yield divergent potency profiles and target cell selectivity. The quantitative performance of Tubulin polymerization-IN-45, detailed below, distinguishes it from structurally related analogs and underscores the risk of substituting this compound with a superficially similar alternative without validation.

Tubulin Polymerization-IN-45: Quantitative Differentiation Evidence Versus Closest Analogs


In Vitro Tubulin Polymerization Inhibition Potency Relative to Structurally Related IN-Series Compounds

Tubulin polymerization-IN-45 exhibits an IC50 of 19 μM in a cell-free tubulin polymerization assay, indicating its potency as a direct inhibitor of microtubule assembly . For comparison, a structurally distinct analog within the IN-series, Tubulin polymerization-IN-6, demonstrates an IC50 of 1.09 μM in the same assay type, representing an approximately 17.4-fold higher potency . This substantial difference underscores that even within the same nominal compound series, structural modifications yield markedly divergent biochemical activities. Tubulin polymerization-IN-45 therefore provides a distinct activity profile that may be advantageous for studies requiring moderate rather than extreme tubulin polymerization inhibition.

Tubulin polymerization inhibition Colchicine binding site Antimitotic agents Biochemical IC50

Cellular Antiproliferative Activity in Hepatocellular Carcinoma Models Compared to Colchicine Site Inhibitors

Tubulin polymerization-IN-45 demonstrates antiproliferative activity against hepatocellular carcinoma (HCC) cell lines with IC50 values ranging from 0.6 μM to 2.9 μM . As a baseline reference, the classic colchicine site binder colchicine itself typically exhibits tubulin polymerization IC50 values in the low nanomolar range (approximately 9.8 nM) in biochemical assays [1], though its cellular potency varies widely by cell type. Tubulin polymerization-IN-45's cellular IC50 profile in the low micromolar range positions it as a moderately potent HCC cell growth inhibitor, which may be suitable for experiments where extreme cytotoxicity would confound mechanistic interpretation.

Hepatocellular carcinoma Antiproliferative activity Huh7 cells Mahlavu cells Cellular IC50

Mechanism of Action: G2/M Cell Cycle Arrest and Apoptosis Induction in Huh7 and Mahlavu Cells

Tubulin polymerization-IN-45 specifically causes cell cycle arrest at the G2/M phase in both Huh7 and Mahlavu hepatocellular carcinoma cells, leading to subsequent apoptotic cell death . This G2/M arrest phenotype is a hallmark of microtubule disruption and confirms that the compound engages its intended tubulin target in a cellular context. While other colchicine site inhibitors also induce G2/M arrest, the consistent demonstration across two HCC lines provides a validated cellular signature for this compound .

Cell cycle arrest G2/M phase Apoptosis Huh7 cells Mahlavu cells

Colchicine Site Binding Specificity Differentiates from Microtubule Stabilizers

Tubulin polymerization-IN-45 binds specifically to the colchicine site of tubulin, a binding pocket distinct from those targeted by vinca alkaloids (vinca domain) or taxanes (taxane site) . Competitive binding studies confirm this site specificity. In contrast, clinically established tubulin-targeting agents such as paclitaxel, docetaxel, and vincristine bind to different sites and can promote microtubule polymerization or stabilization rather than inhibiting it . This mechanistic distinction is critical: compounds binding to different tubulin sites exhibit divergent effects on microtubule dynamics and non-overlapping resistance profiles .

Colchicine binding site Microtubule destabilizer Mechanism of action Competitive binding

HCC Cell Line Activity Profile Relative to Other IN-Series Tubulin Inhibitors

Among the IN-series of tubulin polymerization inhibitors, Tubulin polymerization-IN-45 is characterized by its hepatocellular carcinoma (HCC) cell line activity profile. For comparison, Tubulin polymerization-IN-11 demonstrates antiproliferative activity across a broader panel including HeLa (IC50 = 0.012 μM), A549 (IC50 = 10.40 μM), MCF-7 (IC50 = 40.40 μM), and T47D (IC50 = 27.91 μM) cells, while Tubulin polymerization-IN-58 exhibits an IC50 of 0.446 μM in tubulin polymerization inhibition . Tubulin polymerization-IN-45's activity is documented specifically in HCC cell lines (IC50 0.6–2.9 μM), making it a focused tool for liver cancer research rather than a broad-spectrum antiproliferative agent .

Hepatocellular carcinoma IN-series inhibitors Antiproliferative selectivity Cell line panel

Tubulin Polymerization-IN-45: Optimal Research and Discovery Application Scenarios


Hepatocellular Carcinoma (HCC) Mechanism-of-Action Studies Requiring Validated G2/M Arrest Readout

Investigators studying microtubule-targeting agents in hepatocellular carcinoma can utilize Tubulin polymerization-IN-45 as a reference colchicine site inhibitor with validated cellular pharmacology. The compound's documented G2/M cell cycle arrest in Huh7 and Mahlavu HCC cells provides a reliable, pre-validated functional readout for confirming target engagement in these liver cancer models . This precludes the need for de novo validation of a tubulin inhibitor tool compound and accelerates experimental workflows in HCC-focused research programs.

Differential Analysis of Colchicine Site Binders Versus Microtubule Stabilizers in Cytoskeletal Research

For studies examining the divergent cellular consequences of microtubule destabilization versus stabilization, Tubulin polymerization-IN-45 serves as a well-characterized colchicine site inhibitor with a defined binding mechanism . Its moderate tubulin polymerization inhibitory potency (IC50 = 19 μM) provides a useful counterpoint to potent microtubule stabilizers such as paclitaxel or docetaxel, enabling side-by-side comparisons of how different tubulin-targeting mechanisms affect cell cycle progression, apoptosis induction, and cytoskeletal organization .

HCC Cell Panel Profiling for Tubulin-Targeting Agent Selectivity

Tubulin polymerization-IN-45 exhibits antiproliferative activity against HCC cell lines with IC50 values ranging from 0.6 μM to 2.9 μM . This activity range, documented in HCC-specific models, makes the compound suitable as a positive control or reference standard in liver cancer cell panel screening assays designed to evaluate novel tubulin-targeting agents. The compound's known IC50 range provides a benchmark against which novel entities can be quantitatively compared in HCC cellular models.

IN-Series Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies

The IN-series of tubulin polymerization inhibitors exhibits a wide range of biochemical potencies: Tubulin polymerization-IN-6 (IC50 = 1.09 μM), Tubulin polymerization-IN-11 (IC50 = 3.4 μM), Tubulin polymerization-IN-45 (IC50 = 19 μM), and Tubulin polymerization-IN-58 (IC50 = 0.446 μM) . Tubulin polymerization-IN-45, representing the moderately potent end of this activity spectrum, provides an essential reference point for SAR studies seeking to correlate structural modifications with changes in tubulin polymerization inhibitory activity. Inclusion of this compound in comparative panels facilitates the construction of quantitative activity landscapes for rational inhibitor design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubulin polymerization-IN-45

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.